molecular formula C20H14INO3 B5124397 2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide

2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide

Cat. No.: B5124397
M. Wt: 443.2 g/mol
InChI Key: PSDKWQSKBMTCHZ-UHFFFAOYSA-N
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Description

2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, antibacterial, and anticancer agents . This compound is characterized by the presence of an iodine atom, a methoxy group, and a dibenzofuran moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing agents.

Scientific Research Applications

2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical cellular processes, leading to the modulation of biological pathways. For example, it may inhibit kinases or other signaling molecules, thereby affecting cell growth and survival .

Properties

IUPAC Name

2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14INO3/c1-24-19-10-14-12-6-3-5-9-17(12)25-18(14)11-16(19)22-20(23)13-7-2-4-8-15(13)21/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDKWQSKBMTCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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